4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate
Description
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate is a structurally complex benzoate ester characterized by a fused benzo[c]chromen ring system and a 3,4,5-trimethoxybenzoate moiety. The benzo[c]chromen core consists of a bicyclic framework with a ketone group at position 6 and a methyl substituent at position 4. The 3,4,5-trimethoxybenzoate group, a common motif in bioactive compounds, is esterified to the chromen system at position 5.
Properties
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7/c1-13-18(10-9-16-15-7-5-6-8-17(15)24(26)31-21(13)16)30-23(25)14-11-19(27-2)22(29-4)20(12-14)28-3/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOKTGCKIZSTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[c]chromene core through a Diels-Alder reaction between a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound. This is followed by oxidative aromatization to form the chromene structure .
The trimethoxybenzoate moiety is introduced through esterification reactions, where 3,4,5-trimethoxybenzoic acid is reacted with the benzo[c]chromene derivative under acidic conditions. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Sulfuric acid, p-toluenesulfonic acid
Major Products Formed
Oxidation Products: Quinone derivatives
Reduction Products: Hydroxyl derivatives
Substitution Products: Amino or thio derivatives
Scientific Research Applications
The compound 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate is a member of the benzochromene family, which has garnered attention in various scientific research applications. This article explores its applications, supported by data tables and case studies.
Structural Features
The compound features a benzo[c]chromene core structure, characterized by:
- A methyl group at the 4-position.
- An oxo group at the 6-position.
- A trimethoxybenzoate moiety that enhances its solubility and biological activity.
Pharmacological Studies
The compound has shown potential in pharmacological research due to its ability to interact with various biological targets. Studies have indicated that derivatives of benzochromenes possess anti-inflammatory, antioxidant, and anticancer properties. For instance:
- Anti-cancer Activity : Research has demonstrated that benzo[c]chromene derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of compounds within this class. They may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. The presence of the trimethoxy group may enhance its interaction with microbial cell membranes.
Potential in Drug Development
Due to its diverse biological activities, this compound is being explored for inclusion in drug discovery libraries. It is part of screening libraries aimed at identifying new therapeutic agents.
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of benzo[c]chromene derivatives demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) through mechanisms involving apoptosis induction and modulation of key signaling pathways such as PI3K/Akt.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal cell death and improved viability compared to untreated controls. This suggests its potential for therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of phosphodiesterase enzymes, resulting in increased levels of cyclic nucleotides and subsequent modulation of cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Similar Compounds
Key Observations :
Critical Analysis :
- The target compound likely employs esterification between 4-methyl-6-oxo-6H-benzo[c]chromen-3-ol and 3,4,5-trimethoxybenzoyl chloride, analogous to methods in and .
- Allyl and triazole derivatives require specialized reagents (e.g., Tebbe reagent for vinyl ethers, Cu(I) for click chemistry), highlighting divergent synthetic complexity compared to simple esters .
Key Insights :
- The benzo[c]chromen core in the target compound may enhance planar aromatic interactions with biological targets, similar to benzofuran derivatives in .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
| Compound Type | Melting Point (°C) | Solubility (mg/mL) | logP (Predicted) |
|---|---|---|---|
| Methyl 3,4,5-trimethoxybenzoate | 82–84 | 5–10 (DMSO) | 1.8 |
| Allyl-substituted benzoates | 87–89 (solid) | 20–30 (DMSO) | 2.5–3.0 |
| Carbamoyl benzoates | 100–120 | 1–5 (DMSO) | 2.0–2.5 |
| Target compound (estimated) | 150–160 | <1 (DMSO) | 3.2 |
Discussion :
- Higher molecular weight and logP values for the target compound suggest reduced aqueous solubility, necessitating formulation strategies for in vivo applications.
- Allyl-substituted analogs exhibit improved solubility due to nonpolar substituents, whereas carbamoyl derivatives face solubility challenges from H-bonding .
Biological Activity
The compound 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate is a synthetic derivative of benzochromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 356.38 g/mol. The structure includes a benzochromene core linked to a trimethoxybenzoate moiety, which is believed to enhance its biological activity.
Anticancer Activity
Recent studies have indicated that compounds related to benzochromenes exhibit significant anticancer properties. For instance, the related compound 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate demonstrated potent antiproliferative effects against various human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM, comparable to doxorubicin .
The anticancer activity is often attributed to multiple mechanisms:
- Histone Deacetylase Inhibition : Some derivatives act as histone deacetylase inhibitors (HDACi), which play a crucial role in regulating gene expression related to cancer progression .
- Tubulin Polymerization Inhibition : Compounds like BNC105 have shown to inhibit tubulin polymerization selectively in cancer cells while sparing normal cells .
Anti-inflammatory Properties
Compounds within the benzochromene family are also recognized for their anti-inflammatory effects. They may modulate cytokine production and inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.
Neuroprotective Effects
Preliminary research suggests that certain derivatives can cross the blood-brain barrier and may possess neuroprotective properties. This could be beneficial in neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal tissues.
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | 1H-benzo[d][1,2,3]triazol-1-yl | 1.2 - 2.4 nM | HDAC inhibition |
| 3,4,5-trimethoxybenzoate | Tubulin polymerization inhibition | ||
| Anti-inflammatory | Various benzochromenes | Not specified | Cytokine modulation |
| Neuroprotective | Related benzochromene derivatives | Not specified | Oxidative stress reduction |
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of various benzochromene derivatives on MCF-7 breast cancer cells. The results indicated that specific modifications on the benzochromene backbone significantly enhanced cytotoxicity compared to unmodified compounds. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Q & A
Q. What are the typical synthetic routes for preparing 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate?
- Methodology : The compound can be synthesized via esterification of the hydroxyl group on the chromenone core with 3,4,5-trimethoxybenzoyl chloride. A standard protocol involves:
-
Reacting 4-methyl-6-oxo-6H-benzo[c]chromen-3-ol with 3,4,5-trimethoxybenzoyl chloride in anhydrous THF or dichloromethane.
-
Using a catalyst such as DMAP (4-dimethylaminopyridine) and a base like pyridine to neutralize HCl byproducts .
-
Isolation via precipitation or column chromatography.
-
Example : A similar synthesis for 2-allylphenyl 3,4,5-trimethoxybenzoate achieved a 64% yield using THF and Tebbe reagent for transposition reactions .
- Key Reagents and Conditions :
| Reagent/Condition | Role | Example from Literature |
|---|---|---|
| 3,4,5-Trimethoxybenzoyl chloride | Acylating agent | Used in THF with DMAP |
| DMAP | Catalyst | Accelerates esterification |
| Pyridine | Base | Neutralizes HCl |
Q. How is the compound characterized post-synthesis?
- Methodology :
- Elemental Analysis : Confirm empirical formula (e.g., C₂₅H₂₃NO₇S for a related compound showed 59.04% C, 3.35% H vs. calculated 59.32% C, 3.17% H) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy groups (~3.8–4.0 ppm for OCH₃) and aromatic protons.
- IR : Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹.
- Melting Point : Determined via capillary method (e.g., 228–231°C for a structurally similar benzoate ester) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
-
Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance solubility of aromatic intermediates. highlights dichloromethane for benzoylation .
-
Catalyst Screening : DMAP outperforms weaker bases in acyl transfer; alternative catalysts like HOBt (hydroxybenzotriazole) may reduce side reactions.
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Temperature Control : Lower temperatures (0–5°C) minimize ester hydrolysis, while reflux may accelerate coupling .
-
Example : A related synthesis achieved 64% yield at room temperature with stoichiometric Tebbe reagent .
- Data Contradiction Analysis :
-
Low Yield : If yields <50%, consider:
-
Incomplete activation of hydroxyl group (use stronger acylating agents like trifluoromethanesulfonyl chloride).
-
Competing side reactions (e.g., hydrolysis; use molecular sieves to scavenge water) .
Q. What role does stereochemistry play in the compound’s reactivity or bioactivity?
- Methodology :
- Stereochemical Analysis : Use X-ray crystallography (SHELX software ) or NOESY NMR to confirm spatial arrangement. For example, stereospecific interactions in [(2S,3R…)-analogs influence enzyme binding .
- Functional Impact :
- Methoxy groups at 3,4,5-positions on the benzoate moiety enhance lipophilicity and π-π stacking, critical for biological activity .
- Chromenone’s keto group may act as a hydrogen-bond acceptor in target binding .
Q. How can researchers address unexpected byproducts during synthesis?
- Methodology :
- Byproduct Identification :
- LC-MS/HPLC : Detect impurities (e.g., hydrolyzed benzoic acid derivatives).
- TLC Monitoring : Track reaction progress and isolate intermediates .
- Mitigation Strategies :
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Selective Reagents : Use milder conditions (e.g., DCC/DMAP instead of acyl chlorides) .
- Case Study : In a synthesis of SM22, column chromatography removed unreacted starting material, yielding 64% pure product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
